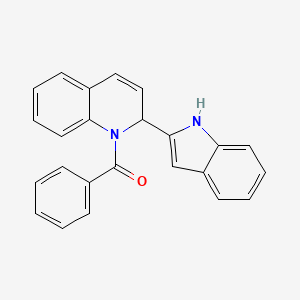

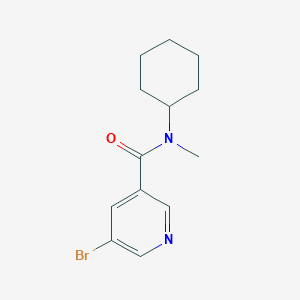

![molecular formula C16H19NO B5536173 1-(双环[4.1.0]庚-7-基羰基)吲哚啉](/img/structure/B5536173.png)

1-(双环[4.1.0]庚-7-基羰基)吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of polycyclic indolines, which are structurally related to the compound of interest, has been explored through various catalytic methods. Copper-catalyzed cascade reactions between propargylic carbamates and indoles have been demonstrated to achieve high synthetic efficiency and selectivity for structurally distinct polycyclic indolines, including quinoline-fused indolines and pyrroloindolines (Tian-Ren Li et al., 2017). Additionally, iron(II)-catalyzed or UV-driven intramolecular cyclization reactions have also been used to synthesize novel polycyclic sulfonyl indolines, highlighting the versatility of metal-catalyzed processes in indoline synthesis (Lin Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of indoline derivatives has been extensively studied, with particular attention to the formation of bicyclic and tricyclic structures. Silver-catalyzed dearomative cycloadditions have been used to access indoline fused bicyclo[2.1.1]hexanes, a process that tolerates a wide range of functional groups and achieves high yields (Lei Tang et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving indolines often leverage the nucleophilicity of the indoline nitrogen. Intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes provide a pathway to substituted indolines, which can further undergo oxidation to furnish corresponding indoles, showcasing the chemical reactivity and transformation capabilities of indoline compounds (J. R. Dunetz & R. Danheiser, 2005).

科学研究应用

生物活性分子的合成

合成化学的最新进展突出了吲哚啉衍生物在复杂分子的对映选择性构建中的效用。Kuang 等人(2018 年)开发了一种有效的方法,用于通过形式上的 [2 + 2 + 2] 环加成反应对映选择性地合成具有四个连续立体中心的四环吲哚啉。此过程有助于快速构建光学活性四环吲哚啉衍生物,它们是生物活性天然产物和药物中的重要支架,展示了该化合物在以高非对映选择性和对映选择性合成复杂分子结构方面的多功能性 (Kuang 等人,2018 年)。

催化应用

Li 等人(2017 年)探索了炔丙基氨基甲酸酯和吲哚的铜催化级联反应,实现了一步、发散的聚环吲哚啉合成。此方法强调了吲哚啉衍生物在催化应用中的效用,能够以高效率和选择性合成结构多样的聚环吲哚啉。从简单的起始材料生成喹啉稠合吲哚啉和其他复杂结构的能力突出了吲哚啉衍生物在创新合成策略中的作用 (Li 等人,2017 年)。

抗菌和抗肿瘤活性

吲哚啉衍生物的生物活性一直是研究的重点,有几项研究调查了它们的抗菌和抗肿瘤特性。例如,Falla 等人(1996 年)研究了吲哚杀菌素(一种色氨酸含量高的肽(一种吲哚啉衍生物))的抗菌特性。他们发现吲哚杀菌素能使细菌膜透性增加,展示了与吲哚相关的化合物的潜在抗菌应用 (Falla 等人,1996 年)。

受限脯氨酸类似物

Hanessian 等人(2003 年)通过闭环复分解反应,由 4-烯基 N-烯基磺酰基 L-脯氨酸合成了双环磺酰胺。这些双环磺酰胺用作受限脯氨酸类似物,说明了吲哚啉衍生物在设计具有潜在酶抑制活性的分子中的效用,特别是针对凝血酶。这项工作突出了该化合物在创建具有潜在治疗应用的生物活性分子中的相关性 (Hanessian 等人,2003 年)。

未来方向

There has been a resurgent interest in the chemistry of bicyclo[1.1.0]butanes, which are structurally similar to bicyclo[4.1.0]heptanes, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests potential future directions for research into “1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline” and similar compounds.

属性

IUPAC Name |

7-bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(15-12-6-2-3-7-13(12)15)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13,15H,2-3,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMKOZVQONOKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)